(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
The molecule contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound containing nitrogen and sulfur in a two-ring system . It also contains an allyl group (a carbon chain with a double bond), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a 1,4-dioxine-2-carboxamide group (a six-membered ring containing two oxygen atoms and an amide group).
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using 1,3-dipolar cycloaddition reactions . This involves the reaction of a dipole (like an azide or nitrile oxide) with a dipolarophile (like an alkene or alkyne) to form a five-membered ring.Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of conjugated double bonds, which allows for efficient overlap of p-orbitals and delocalization of electrons . This can contribute to the molecule’s stability and reactivity.Future Directions
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-5-18-11-4-3-10(25(16,20)21)8-13(11)24-15(18)17-14(19)12-9-22-6-7-23-12/h2-4,8-9H,1,5-7H2,(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNOQNWVXFKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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